Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol
CAS No.: 1956370-49-2
Cat. No.: VC17538092
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956370-49-2 |
|---|---|
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.15 g/mol |
| IUPAC Name | (3S,4R)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6+/m0/s1 |
| Standard InChI Key | GIRUODYPRXWZCI-NTSWFWBYSA-N |
| Isomeric SMILES | C1CNC[C@@H]([C@@]1(CF)O)F |
| Canonical SMILES | C1CNCC(C1(CF)O)F |
Introduction
Chemical Identity and Structural Features
Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol (C₆H₁₁F₂NO) has a molecular weight of 151.15 g/mol and features a piperidine core substituted with fluorine at position 3 and a fluoromethyl group at position 4. The cis-configuration of these substituents introduces significant steric and electronic effects, influencing both reactivity and interactions with biological targets. Nuclear magnetic resonance (NMR) studies confirm the axial orientation of the fluorine atom, which stabilizes the chair conformation through charge-dipole interactions . X-ray crystallography further validates the spatial arrangement, demonstrating minimal distortion in bond angles despite steric compression .
Stereochemical Analysis
The compound’s stereochemistry is pivotal to its function. Computational models reveal that the axial fluorine atom creates a dipole moment that aligns with the piperidine ring’s lone pairs, enhancing hydrogen-bonding potential . This orientation is conserved even in alkylated derivatives, underscoring the robustness of fluorine’s stereoelectronic effects .
Synthesis and Optimization
Enantioselective Fluorination
The synthesis of cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol typically begins with the enantioselective fluorination of a piperidone precursor. Shaw et al. demonstrated that modified cinchona alkaloid catalysts achieve up to 90% enantiomeric excess (ee) in fluorination reactions . Alternatively, primary amines such as α-methylbenzylamine provide comparable selectivity at reduced cost . A representative pathway involves:
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Fluorination: Treatment of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate with Selectfluor® in acetonitrile.
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Reduction: Sodium borohydride-mediated reduction of the ketone to the alcohol.
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Functionalization: Introduction of the fluoromethyl group via nucleophilic substitution.
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Selectivity (ee) |
|---|---|---|---|
| Fluorination | Selectfluor®, CH₃CN, 0°C | 78 | 88% (R) |
| Reduction | NaBH₄, MeOH, rt | 92 | N/A |
| Fluoromethylation | KF, DMF, 80°C | 65 | >95% cis |
Dynamic Kinetic Resolution
Recent advances employ dynamic kinetic asymmetric transamination (DYKAT) to access both enantiomers of the piperidine core. This method utilizes a racemic mixture of 3-fluoro-4-oxopiperidine, which undergoes simultaneous resolution and fluorination in the presence of a chiral amine catalyst . The process achieves diastereomeric ratios of 10:1, favoring the cis-isomer .
Biological Activity and Mechanisms
Neurological Targets
Fluorinated piperidines are prominent in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol derivatives exhibit nanomolar affinity for dopamine transporters (DAT), with selectivity over serotonin and norepinephrine transporters (SERT/NET) . For example, analog 15c (Table 2) shows a DAT IC₅₀ of 86.5 nM, making it a candidate for treating psychostimulant addiction .
Table 2: Pharmacological Profile of Selected Derivatives
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (DAT/SERT) |
|---|---|---|---|---|
| 15c | 86.5 ± 35.6 | 397 ± 56.9 | 62.4 ± 6.95 | 4.59 |
| 19a | 4.51 ± 0.86 | 283 ± 25.9 | 2.03 ± 0.302 | 62.75 |
Metabolic Applications
The compound’s fluoromethyl group enhances metabolic stability, as evidenced by studies in murine models. Oral bioavailability exceeds 55% in dogs, with a half-life of 16.3 hours, suggesting suitability for once-daily dosing . Derivatives targeting glucagon-like peptide-1 (GLP-1) receptors show promise in type 2 diabetes, achieving 50% tumor growth inhibition at 5.6 mg/kg/day in xenograft models .
Chemical Reactivity and Derivatization
Nucleophilic Substitutions
The hydroxyl group at position 4 serves as a handle for further functionalization. Mitsunobu reactions with phenols yield aryl ethers, while Ullmann couplings install bis-aryl ethers using copper(I) catalysts . Notably, silyl triflate-mediated couplings with difluorobenzamidine produce spirocyclic quinazolines with anti-inflammatory activity .
Stability Studies
Industrial and Environmental Considerations
Scalability
Kilogram-scale synthesis has been achieved using continuous-flow reactors, reducing reaction times from 24 hours to 2 hours. Green chemistry principles are applied via enzymatic desymmetrization of dimethyl 3-methylglutarate, minimizing waste .
Regulatory Status
As of 2025, cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol remains in preclinical development. Toxicity studies in rodents indicate a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day, supporting progression to Phase I trials.
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